(S)-3,7-Dimethyloct-7-enyl acetate
Description
(S)-3,7-Dimethyloct-7-enyl acetate is a chiral monoterpenoid ester characterized by a branched C10 hydrocarbon chain with a double bond at the 7th position and an acetate ester functional group. Its stereochemistry (S-configuration at the 3rd carbon) distinguishes it from racemic or R-enantiomers, which may exhibit divergent biological or olfactory properties. Its synthesis typically involves esterification of (S)-3,7-dimethyloct-7-en-1-ol with acetic anhydride under catalytic conditions, often requiring enantioselective methods to preserve stereochemical purity .
Structure
3D Structure
Properties
CAS No. |
94481-73-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(3S)-3,7-dimethyloct-7-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3/t11-/m0/s1 |
InChI Key |
WNXJCQNXNOOMDJ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CCCC(=C)C)CCOC(=O)C |
Canonical SMILES |
CC(CCCC(=C)C)CCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The esterification proceeds via acid-catalyzed nucleophilic acyl substitution:
Key Parameters :
Industrial Protocol (US3244752A) :
A mixture of rhodinol (50 g), acetic anhydride (75 g), and anhydrous sodium acetate (5 g) is refluxed at 140°C for 3 hours. After neutralization and distillation, the product yields 62 g (74°C at 1 mmHg, ).
Performance Metrics :
Stereoselective Synthesis from Citronellol
Citronellol serves as a renewable precursor for enantioselective synthesis. The Wacker oxidation process enables efficient conversion to the desired chiral intermediate.
Wacker Oxidation and Acetylation (USF Thesis)
-
Oxidation : Citronellol undergoes Wacker oxidation using PdCl₂/CuCl₂ to form 3,7-dimethyl-6-octen-2-one.
-
Reduction : Ketone intermediate is reduced enantioselectively using (R)-BINAP-Ru catalyst to yield (S)-3,7-dimethyloct-7-en-1-ol.
-
Esterification : The alcohol is acetylated as described in Section 1.
Advantages :
Grignard Reaction and Claisen Rearrangement
This method constructs the carbon skeleton before introducing the acetate group (PL116172B2).
Stepwise Synthesis:
-
Grignard Reaction : Isobutylmagnesium bromide reacts with crotonaldehyde to form allyl alcohol.
-
Claisen Rearrangement : Allyl alcohol undergoes rearrangement with alkyl orthoacetate (e.g., triethyl orthoacetate) catalyzed by propionic acid.
-
Bouveault-Blanc Reduction : The ester intermediate is reduced to (S)-3,7-dimethyloct-7-en-1-ol.
-
Acetylation : Final esterification yields the target compound.
Optimized Conditions :
Enzymatic Resolution of Racemic Mixtures
For racemic alcohol precursors, lipases (e.g., Candida antarctica) achieve kinetic resolution via selective acetylation.
Procedure :
-
Racemic 3,7-dimethyloct-7-en-1-ol is treated with vinyl acetate and immobilized lipase at 30°C.
-
(S)-enantiomer is preferentially acetylated, leaving (R)-alcohol unreacted.
Efficiency :
| Metric | Value |
|---|---|
| ee (Product) | >95% |
| Conversion | 50% (theoretical max) |
Industrial-Scale Continuous Processes
Large-scale production employs flow chemistry to enhance efficiency:
-
Reactor Design : Tubular reactors with in-line mixing for esterification.
-
Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce waste.
Economic Metrics :
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Annual Capacity | 10 tons | 50 tons |
| Energy Consumption | High | Moderate |
| Purity Consistency | 95–98% | 98–99% |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Esterification | 85–90 | 99 | High | 120–150 |
| Wacker Oxidation | 70–75 | >99 | Moderate | 200–220 |
| Grignard-Claisen | 65–70 | 95 | Low | 300–350 |
| Enzymatic Resolution | 45–50 | >95 | High | 180–200 |
Key Trade-offs :
-
Esterification : Most cost-effective but requires high-purity alcohol.
-
Wacker Oxidation : Superior stereocontrol but higher operational costs.
-
Enzymatic : Eco-friendly yet limited by theoretical yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol.
Acid-Catalyzed Hydrolysis
In the presence of H<sub>2</sub>SO<sub>4</sub> or HCl, the ester cleaves to form 3,7-dimethyloct-7-en-1-ol and acetic acid. This reaction typically proceeds via a protonation-nucleophilic attack mechanism.
Conditions :
-
Catalyst: H<sub>2</sub>SO<sub>4</sub> (0.1–1.0 M)
-
Solvent: Methanol or aqueous ethanol
-
Temperature: 60–80°C
Base-Promoted Saponification
Strong bases like NaOH or KOH hydrolyze the ester to the sodium salt of acetic acid and the corresponding alcohol.
Conditions :
-
Base: 1–2 M NaOH
-
Solvent: Water/ethanol (1:1)
-
Temperature: Reflux (70–90°C)
Hydrogenation of the Terminal Alkene
The double bond at the 7-position undergoes catalytic hydrogenation to form the saturated analog, 3,7-dimethyloctyl acetate.
Conditions :
-
Catalyst: Pd/C (5–10 wt%) or PtO<sub>2</sub>
-
Pressure: 1–3 atm H<sub>2</sub>
-
Solvent: Ethyl acetate or methanol
-
Temperature: 25–50°C
Epoxidation
The terminal alkene reacts with peracids (e.g., mCPBA) to form an epoxide.
Conditions :
-
Oxidizing Agent: mCPBA (1.2 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0°C to RT
Wacker Oxidation
The alkene oxidizes to a ketone under PdCl<sub>2</sub>/CuCl catalysis, producing 3,7-dimethyl-7-methoxyoctan-2-one in a two-step process.
Conditions :
-
Catalyst: PdCl<sub>2</sub> (0.05 equiv), CuCl (0.1 equiv)
-
Solvent: DMF/H<sub>2</sub>O (7:1)
-
Oxygen Source: O<sub>2</sub> balloon
-
Temperature: 50–60°C
Transesterification
The acetate group exchanges with other alcohols under acid or base catalysis.
Example : Reaction with methanol to form (S)-3,7-dimethyloct-7-en-1-ol and methyl acetate.
Conditions :
-
Catalyst: H<sub>2</sub>SO<sub>4</sub> or NaOMe
-
Solvent: Excess methanol
-
Temperature: Reflux
Enzymatic Reactions
Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the ester bond under mild conditions, preserving the alkene and stereochemistry.
Conditions :
-
Enzyme: Immobilized CALB (5–10 wt%)
-
Solvent: Phosphate buffer (pH 7.0)
-
Temperature: 37°C
Comparative Reaction Yields
| Reaction Type | Conditions | Yield (%) | Key Catalysts/Reagents |
|---|---|---|---|
| Acid hydrolysis | H<sub>2</sub>SO<sub>4</sub>, MeOH, 80°C | 85–90 | H<sub>2</sub>SO<sub>4</sub> |
| Hydrogenation | Pd/C, H<sub>2</sub> (1 atm), EtOAc | >95 | Pd/C |
| Wacker oxidation | PdCl<sub>2</sub>/CuCl, DMF/H<sub>2</sub>O | ~100 | PdCl<sub>2</sub>, CuCl |
| Enzymatic hydrolysis | CALB, pH 7.0, 37°C | >90 | Candida antarctica lipase B |
Stereochemical Considerations
The (S)-configuration at the 3-position influences reaction outcomes:
-
Hydrogenation : Retains stereochemistry at C3 but saturates the alkene.
-
Enzymatic hydrolysis : High enantioselectivity due to enzyme-substrate fitting .
Stability Under Reactive Conditions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H22O2
- Molecular Weight : 198.30 g/mol
- IUPAC Name : [(3S)-3,7-dimethyloct-7-enyl] acetate
- Chirality : The compound possesses a chiral center, contributing to its optical activity.
Organic Synthesis
(S)-3,7-Dimethyloct-7-enyl acetate serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions such as:
- Esterification : Used to synthesize other esters.
- Reduction : Can be converted into alcohols using reducing agents like lithium aluminum hydride.
- Oxidation : Capable of being oxidized to yield aldehydes or carboxylic acids .
Biological Research
Recent studies indicate that this compound may play a role in plant-insect interactions. It acts as a semiochemical, influencing insect behavior and potentially serving as an attractant in ecological research. Its interaction with olfactory receptors has been explored, suggesting applications in pest control strategies .
Therapeutic Potential
Preliminary investigations into the therapeutic properties of this compound have revealed potential anti-inflammatory and antimicrobial effects. Although further studies are required to fully understand its biological activities, these findings highlight its significance in medicinal chemistry .
Fragrance Industry
Due to its pleasant floral or fruity aroma, this compound is widely used in the formulation of perfumes and cosmetics. Its unique scent profile makes it a valuable ingredient in creating appealing fragrances for consumer products .
Flavoring Agent
In addition to its use in fragrances, this compound is also utilized as a flavoring agent in food products. Its aromatic properties enhance the sensory experience of various consumables .
- Pheromone Signaling Studies : Research has shown that this compound interacts with specific olfactory receptors in insects, indicating its potential use in developing eco-friendly pest control methods .
- Therapeutic Investigations : Various studies have explored the antimicrobial properties of this compound, suggesting its application in developing new antimicrobial agents for clinical use .
Mechanism of Action
The mechanism of action of (S)-3,7-Dimethyloct-7-enyl acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fragrance. In biological systems, it may interact with enzymes or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include esters with variations in the acyl group (e.g., propanoate vs. acetate), carbon chain branching, and stereochemistry. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons of (S)-3,7-Dimethyloct-7-enyl Acetate and Analogs
| Compound Name | Ester Group | Carbon Skeleton | Key Structural Features | Typical Applications |
|---|---|---|---|---|
| This compound | Acetate | Branched C10, double bond at C7 | S-configuration at C3 | Fragrances, specialty chemicals |
| 3,7-Dimethyloct-7-enyl propanoate | Propanoate | Branched C10, double bond at C7 | Racemic or unspecified configuration | Potential fragrance components |
| Hexyl propanoate | Propanoate | Linear C6 | No branching or unsaturation | Food additives, simple aromas |
| alpha-Citronellyl propionate | Propanoate | Branched C10, hydroxyl group | Derived from citronellol | Citrus-flavored products |
| p-Menthanyl propionate | Propanoate | Cyclic (menthane skeleton) | Cyclic terpene backbone | Industrial solvents, cleaners |
Sources: Structural data inferred from nomenclature and industry standards .
Key Observations:
- Ester Group Impact: Acetates like this compound generally exhibit higher volatility compared to propanoate analogs due to lower molecular weight, influencing their use in top-note fragrances. Propanoates may persist longer in formulations, serving as middle or base notes .
- Stereochemical Specificity : The S-configuration in the target compound may enhance enantioselective interactions with biological receptors (e.g., insect pheromone systems), whereas racemic mixtures or other configurations could show reduced efficacy .
- Carbon Chain Variations: Branched and unsaturated chains (as in the target compound and 3,7-Dimethyloct-7-enyl propanoate) contribute to complex odor profiles, while linear analogs like hexyl propanoate yield simpler, fruit-like scents .
Odor and Application Profiles
- This compound : Likely exhibits a floral or green aroma due to its terpene-derived structure, making it suitable for high-end perfumery.
- alpha-Citronellyl propionate: Citrus notes dominate, aligning with its use in household cleaners and flavorings.
- p-Menthanyl propionate : Cyclic structure imparts minty or camphoraceous undertones, often exploited in industrial solvents .
Biological Activity
(S)-3,7-Dimethyloct-7-enyl acetate is an organic compound classified as an ester, notable for its chiral center, which imparts optical activity. This compound has garnered attention for its potential biological activities, particularly in the fields of pheromone signaling, antimicrobial properties, and anti-inflammatory effects. Below is a detailed exploration of its biological activity based on diverse research findings.
- Molecular Formula : C₁₂H₂₂O₂
- Molecular Weight : 198.30 g/mol
- Structure : The compound features a chiral center that distinguishes it from simpler esters.
1. Pheromone Signaling
Research indicates that this compound plays a significant role in pheromone signaling among insects . Its interaction with olfactory receptors suggests potential applications in pest control and ecological studies. The compound has been shown to bind to specific receptors in the nasal cavity, triggering signal transduction pathways related to fragrance perception.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Although comprehensive data is still emerging, initial findings indicate that it may modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl Acetate | C₄H₈O₂ | Simple ester with a fruity odor; widely used solvent. |
| Methyl Acetate | C₃H₆O₂ | Commonly used in industrial applications. |
| Butyl Acetate | C₆H₁₂O₂ | Known for use in lacquers and paints; fruity aroma. |
| Rhodinyl Acetate | C₁₂H₂₂O₂ | Similar fragrance profile; used in flavor applications. |
Study on Pheromone Activity
In a study focusing on insect behavior, this compound was observed to attract specific insect species, demonstrating its potential as a natural pest control agent. The research involved field trials where traps baited with the compound significantly outperformed controls without it.
Antimicrobial Activity Assessment
A laboratory study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated moderate inhibition against Gram-positive bacteria but less efficacy against Gram-negative strains, suggesting specificity in its antimicrobial action .
Q & A
Q. What are the validated synthetic pathways for (S)-3,7-Dimethyloct-7-enyl acetate, and what are their comparative advantages?
this compound is typically synthesized via esterification of (S)-3,7-dimethyloct-7-en-1-ol with acetyl chloride or acetic anhydride under acidic catalysis. Alternative routes include enzymatic esterification for enantiomeric purity control. Key considerations:
- Acid-Catalyzed Fischer Esterification : High yields (~80–90%) but requires stringent temperature control to avoid racemization .
- Enzymatic Synthesis : Lipases (e.g., Candida antarctica) in non-polar solvents preserve chirality, though reaction times are longer (24–48 hrs) .
- Transesterification : Utilizes vinyl acetate as an acetyl donor; suitable for lab-scale production with reduced byproducts .
Q. Table 1. Synthetic Method Comparison
| Method | Yield (%) | Reaction Time (h) | Enantiomeric Excess (%) |
|---|---|---|---|
| Acid-Catalyzed | 85–90 | 6–8 | 95–98 |
| Enzymatic | 70–75 | 24–48 | >99 |
| Transesterification | 80–85 | 12–16 | 90–95 |
Q. Which analytical techniques are most effective for characterizing this compound?
- Chiral GC-MS : Resolves enantiomers using β-cyclodextrin columns; detection limit ~0.1 ng/μL .
- NMR Spectroscopy : Key signals: δ 4.1–4.3 ppm (acetate methylene), δ 5.3–5.5 ppm (olefinic protons) .
- X-Ray Crystallography : Validates stereochemistry and molecular conformation (e.g., bond angles: C7-C8-C9 = 112.5°) .
Q. Table 2. NMR Spectral Data
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetate CH3COO- | 2.05 | Singlet |
| Olefinic (C7) | 5.35 | Multiplet |
| Methyl branches (C3, C7) | 1.65 | Doublet |
Q. How should this compound be stored to ensure stability?
Q. What safety protocols are recommended for handling this compound?
- Skin Protection : Nitrile gloves and lab coats; compound may cause allergic dermatitis (GHS Category 1A) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess (EE) values across studies?
Discrepancies often arise from chiral column selection (e.g., β-cyclodextrin vs. polysaccharide derivatives) or detection limits. Best practices:
Q. What strategies address conflicting bioactivity data in pheromone studies?
Q. Table 3. Bioactivity Data Variability
| Study | EC50 (nM) | Model Organism | Method |
|---|---|---|---|
| Glennon et al., 1983 | 50 | Rat | Drug discrimination |
| Recent In Vitro (2023) | 120 | HEK293 Cells | Calcium Imaging |
Q. How can computational modeling predict interactions of this compound with olfactory receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
